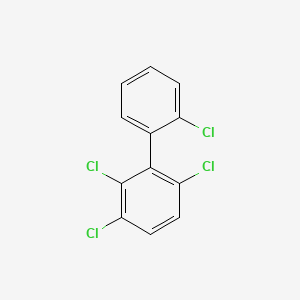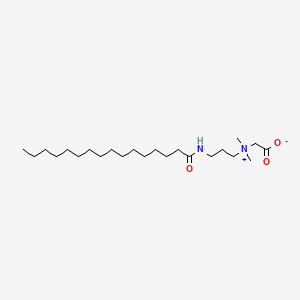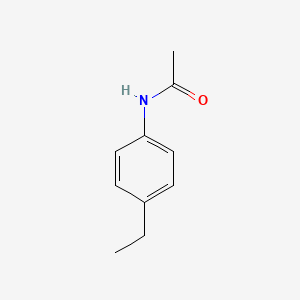
Butanediol
Übersicht
Beschreibung
Butanediol is an organic compound with the formula HOCH₂CH₂CH₂CH₂OH. It is a colorless, viscous liquid that is miscible with water and soluble in ethanol. This compound is a primary alcohol and is used in various industrial applications, including the production of plastics, elastic fibers, and polyurethanes .
Synthetic Routes and Reaction Conditions:
Reppe Process: This method involves the reaction of acetylene with formaldehyde to form butyne-1,4-diol, which is then hydrogenated to produce this compound.
Maleic Anhydride Hydrogenation: Maleic anhydride is first converted to maleic acid diester, which is then hydrogenated to produce this compound.
Butadiene Process: Butadiene reacts with acetic acid to form 3,4-dichlorobutene-1, which is hydrolyzed to produce this compound.
Industrial Production Methods:
Modified Reppe Method: This method uses acetylene and formaldehyde as raw materials to produce butynediol, which is then hydrogenated to this compound.
Maleic Anhydride Esterification Hydrogenation: Maleic anhydride is esterified with monoalcohol and then hydrogenated to produce this compound.
Types of Reactions:
Oxidation: this compound can be oxidized to form butyrolactone.
Reduction: Hydrogenation of butyne-1,4-diol to this compound.
Substitution: Reacts with acid chlorides, acid anhydrides, and chloroformates.
Common Reagents and Conditions:
Oxidizing Agents: Copper-based catalysts for dehydrogenation.
Reducing Agents: Hydrogenation over copper chromite.
Major Products:
Tetrahydrofuran: Formed by dehydration of this compound in the presence of phosphoric acid.
Butyrolactone: Formed by dehydrogenation of this compound.
Wissenschaftliche Forschungsanwendungen
Butanediol is used in various scientific research applications:
Wirkmechanismus
Butanediol undergoes enzymatic processes in the liver, where it is first converted to gamma-hydroxybutyraldehyde by alcohol dehydrogenase and then to gamma-hydroxybutyrate by aldehyde dehydrogenase . These metabolites interact with the central nervous system, exerting sedative and anesthetic effects .
Vergleich Mit ähnlichen Verbindungen
- 1,2-Butanediol
- 1,3-Butanediol
- 2,3-Butanediol
- cis-Butene-1,4-diol
Comparison:
- 1,2-Butanediol and 1,3-Butanediol: These isomers differ in the position of the hydroxyl groups, affecting their physical and chemical properties .
- 2,3-Butanediol: Used in biofuel production and has different industrial applications compared to butanediol .
- cis-Butene-1,4-diol: Used in the production of chloroprene rubber and has distinct chemical reactivity .
This compound stands out due to its versatility in industrial applications and its role as a precursor in the synthesis of various important chemicals.
Eigenschaften
IUPAC Name |
butane-1,1-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-2-3-4(5)6/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQSJQSWAWPGKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074745 | |
| Record name | Butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Information not available. | |
| Record name | Butanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12518 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
25265-75-2 | |
| Record name | Butanediol (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025265752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(9,10-dihydro-9,10-dioxoanthracen-1-yl)-7-oxo-7H-benzo[e]perimidine-4-carboxamide](/img/structure/B1595949.png)





